molecular formula C8H16N2 B15072707 6,7-Diazaspiro[4.5]decane CAS No. 227941-83-5

6,7-Diazaspiro[4.5]decane

Cat. No.: B15072707
CAS No.: 227941-83-5
M. Wt: 140.23 g/mol
InChI Key: ILLVEPQHUZVGBS-UHFFFAOYSA-N
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Description

6,7-Diazaspiro[4.5]decane is a spiro compound characterized by a bicyclic structure where two rings are connected through a single carbon atom. This compound is notable for its unique 3D structural properties and inherent rigidity, making it a valuable scaffold in the synthesis of biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 6,7-Diazaspiro[4.5]decane involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the formation of the spiro scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of commercially available reagents and scalable reaction conditions, such as those involving palladium-catalyzed coupling reactions, suggests potential for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6,7-Diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium acetate (Pd(OAc)2), triphenylphosphine (PPh3), and various aryl halides .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aryl halides can produce spiro compounds with exocyclic double bonds .

Scientific Research Applications

6,7-Diazaspiro[4.5]decane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-Diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting metabolic and signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.4]nonane
  • 8-Oxa-2-azaspiro[4.5]decane

Uniqueness

6,7-Diazaspiro[4.5]decane is unique due to its specific structural configuration, which provides distinct 3D properties and rigidity. This makes it particularly valuable as a scaffold in drug discovery and other applications .

Properties

CAS No.

227941-83-5

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

6,7-diazaspiro[4.5]decane

InChI

InChI=1S/C8H16N2/c1-2-5-8(4-1)6-3-7-9-10-8/h9-10H,1-7H2

InChI Key

ILLVEPQHUZVGBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCCNN2

Origin of Product

United States

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